Cinepazide, chemically named 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine, is a synthetic compound primarily investigated for its vasodilatory properties [, ]. While initially explored for its potential in treating cerebrovascular conditions, research on Cinepazide extends to its effects on various organs and systems, including the cardiovascular and nervous systems.
The synthesis of cinepazide maleate typically involves several key steps. One prominent method includes the reaction of 3,4,5-trimethoxycinnamic acid with piperazine derivatives under acidic conditions. Specific reagents such as thionyl chloride or carboxy activators are employed to facilitate the formation of the desired product .
A notable synthesis route involves:
The reaction typically proceeds via an acylation mechanism where the cinnamic acid derivative reacts with the piperazine nitrogen, forming cinepazide maleate through subsequent steps involving purification and crystallization .
Cinepazide undergoes several chemical reactions that are significant in both its synthesis and its pharmacological activity. Key reactions include:
These reactions are crucial for optimizing the yield and purity of cinepazide during its production.
The mechanism by which cinepazide exerts its vasodilatory effects involves several pathways:
Clinical studies have shown that cinepazide effectively improves blood flow in ischemic tissues, supporting its role as a therapeutic agent in cardiovascular diseases .
Cinepazide exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for clinical applications .
Cinepazide is primarily utilized in medical settings for:
Additionally, ongoing research aims to explore new therapeutic avenues for cinepazide, including its effects on other cardiovascular conditions .
Cinepazide functions as a mild calcium antagonist, inhibiting transmembrane Ca²⁺ influx into vascular smooth muscle cells. This occurs primarily via voltage-operated L-type calcium channels (VOCCs), reducing intracellular Ca²⁺ availability for contractile machinery [4] [8]. The resultant vasodilation is particularly potent in cerebral vasculature:
Table 1: Cinepazide-Induced Blood Flow Changes in Cerebral Arteries
Artery | Species | Dose (mg/kg) | Flow Increase (%) | Duration (min) |
---|---|---|---|---|
Vertebral | Dog | 30 | 48 ± 6 | 22 ± 3 |
Carotid | Dog | 30 | 25 ± 4 | 18 ± 2 |
Middle Cerebral | Human* | 320 (iv daily) | 34 ± 5† | Sustained |
Acute ischemic stroke patients; †vs. baseline after 14 days [1].
Concurrently, cinepazide inhibits phosphodiesterase (PDE), elevating cyclic adenosine monophosphate (cAMP). This amplifies endogenous adenosine signaling and suppresses Ca²⁺ mobilization synergistically [4] [8].
Adenosine receptor (ADORA) potentiation underpins cinepazide’s neuroprotection. By inhibiting cAMP degradation, cinepazide sustains adenosine-mediated ADORA1/ADORA2A activation [4] [5]:
Mechanistically, adenosine signaling:
Cinepazide improves microcirculation via dual antiplatelet and erythrocyte-flexibility effects:
Table 2: Hemorheological Parameters After Cinepazide Therapy
Parameter | Control Group | Cinepazide Group | Change (%) |
---|---|---|---|
Plasma Fibrinogen (g/L) | 3.8 ± 0.4 | 2.9 ± 0.3* | -23.7 |
RBC Aggregation Index | 52.1 ± 4.2 | 44.3 ± 3.8* | -15.0 |
Platelet cAMP (pmol/10⁸ plt) | 1.3 ± 0.3 | 2.9 ± 0.4* | +123.1 |
Acute ischemic stroke patients after 14-day treatment; *P < 0.05 vs. control [1] [6].
Hypoxia dysregulates monoaminergic neurotransmission, which cinepazide selectively modulates:
Mechanistic insights include:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3